molecular formula C18H15Cl2N3O2 B6347583 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354926-78-5

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347583
CAS RN: 1354926-78-5
M. Wt: 376.2 g/mol
InChI Key: JYHZBGJAMNQMJN-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as DCDMAP, is an important compound in the field of organic chemistry. It is a derivative of pyrimidine, an important heterocyclic compound found in nature and used in numerous organic synthesis applications. DCDMAP has been widely studied for its unique properties and potential applications in medicinal chemistry, organic synthesis, and other scientific fields.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry, organic synthesis, and other scientific fields. It has been used as a building block for the synthesis of other heterocyclic compounds, such as pyrimidinones and pyrrolidinones. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. In addition, 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in the development of new drug delivery systems and in the synthesis of fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is largely unknown. However, it is believed that the compound acts as a proton donor, donating protons to the target molecule to form a stable intermediate. This intermediate can then react with other molecules to form the desired product. In addition, 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine may also act as a nucleophile, attacking the target molecule and forming a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine are largely unknown. The compound has not been tested in humans or animals, so its effects on the body are unknown. However, the compound has been shown to be non-toxic and non-mutagenic in vitro studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is its availability. It is relatively easy to synthesize and can be obtained from a variety of sources. In addition, the compound is stable and has a long shelf life.
The main limitation of using 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is its cost. It is a relatively expensive compound and may not be available in large quantities. In addition, the compound is sensitive to light and air, so it must be stored and handled with care.

Future Directions

The potential applications of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in medicinal chemistry, organic synthesis, and other scientific fields are still largely unexplored. Further research is needed to explore the potential of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in the development of new drugs and drug delivery systems. In addition, further research is needed to elucidate the biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. Finally, more research is needed to identify new ways to synthesize and purify 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, as well as to develop new methods for its use in lab experiments.

Synthesis Methods

The synthesis of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves the reaction of 4-chloro-3,4-dichlorophenyl isocyanate with 2,5-dimethoxyphenylhydrazine in aqueous solution. The reaction is catalyzed by an acid and proceeds in a stepwise manner to form the desired product. The reaction can be carried out in either anhydrous or aqueous conditions and can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 24 hours, and the final product is purified by recrystallization from ethanol or ether.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-24-11-4-6-17(25-2)12(8-11)16-9-15(22-18(21)23-16)10-3-5-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZBGJAMNQMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

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